molecular formula C18H24N6S B1386828 N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine CAS No. 1172988-91-8

N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

Cat. No.: B1386828
CAS No.: 1172988-91-8
M. Wt: 356.5 g/mol
InChI Key: KTFBKYOLAPXIFO-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3,4]thiadiazole core. Its molecular formula is C₁₉H₂₆N₆S, with a molecular weight of 370.5 g/mol . The structure includes a tert-butyl group at the N-position, a phenyl substituent at the 6-position, and a piperazine ring at the 2-position.

Properties

IUPAC Name

N-tert-butyl-6-phenyl-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6S/c1-18(2,3)21-15-14(13-7-5-4-6-8-13)20-16-24(15)22-17(25-16)23-11-9-19-10-12-23/h4-8,19,21H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFBKYOLAPXIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(N=C2N1N=C(S2)N3CCNCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials:

  • 2-Aminothiophenol
  • Glyoxal

Reaction Conditions:

  • Acidic medium, typically hydrochloric acid
  • Elevated temperatures (around 100°C)
  • Cyclization facilitated under reflux conditions

Process:

The initial step involves cyclization of 2-aminothiophenol with glyoxal under acidic conditions, leading to the formation of the imidazo[2,1-b]thiadiazole core. This process is well-documented as an efficient route for heterocyclic core synthesis, with reaction parameters optimized for high yields and purity.

Functionalization at the 5-Position: Introduction of the Amino Group

Method:

  • Nucleophilic substitution or direct amino group introduction using suitable reagents like ammonia or amines under controlled conditions.
  • Alternatively, direct amino functionalization via electrophilic substitution in the heterocyclic ring, often under acidic or basic catalysis.

Research Findings:

  • The amino group at position 5 can be introduced via a reaction with ammonia or ammonium salts in solvents like ethanol or acetic acid, with reaction times ranging from several hours to days depending on conditions.
  • Use of microwave-assisted synthesis has been explored to accelerate this step, achieving higher yields in shorter times.

Piperazine Substitution

Method:

  • The piperazine moiety is attached through nucleophilic substitution at a suitable leaving group on the heterocyclic core.
  • Typically performed in polar solvents like ethanol under reflux, sometimes with catalysts or bases to facilitate substitution.

Research Findings:

  • Microwave-assisted protocols have been employed to enhance reaction efficiency, reducing reaction times from hours to minutes.
  • The substitution occurs at the 2-position of the heterocycle, with conditions optimized to maximize yield and purity.

Optimization and Scale-Up Considerations

Reaction Optimization:

  • Microwave irradiation has been shown to significantly improve yields and reduce reaction times, especially in multi-component reactions involving heterocycle formation and functionalization.
  • Temperature optimization is critical; studies have shown that temperatures around 120°C yield the highest product formation in microwave-assisted protocols.

Industrial Production:

  • Continuous flow reactors are recommended for large-scale synthesis, providing better control over temperature, reaction time, and safety.
  • Green chemistry principles, such as solvent recycling and minimizing hazardous reagents, are increasingly integrated into process development.

Summary of Key Reaction Conditions and Data

Step Starting Materials Reagents Solvent Conditions Yield/Notes
Core formation 2-Aminothiophenol + glyoxal Hydrochloric acid Acidic medium Reflux at ~100°C High yield of heterocycle
Amino functionalization Ammonia or ammonium salts - Ethanol or acetic acid Reflux or microwave Efficient amino group introduction
tert-Butyl substitution tert-Butyl chloride NaH DMF Reflux, inert atmosphere N-(tert-Butyl) derivative
Phenyl substitution Bromobenzene Pd catalyst, K₂CO₃ Toluene Reflux under inert atmosphere Suzuki coupling yields
Piperazine attachment Piperazine - Ethanol Reflux or microwave High purity substitution

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives of the imidazo[2,1-b][1,3,4]thiadiazole core.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in anhydrous conditions to prevent hydrolysis.

      Products: Reduced forms of the compound, potentially altering the functional groups attached to the core.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in polar solvents with a base to facilitate the substitution.

      Products: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.
    • Employed in studying reaction mechanisms and developing new synthetic methodologies.
  • Biology

    • Investigated for its potential as an enzyme inhibitor or receptor modulator.
    • Used in biochemical assays to study protein-ligand interactions.
  • Medicine

    • Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
    • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
  • Industry

    • Utilized in the development of new materials with specific properties, such as polymers or coatings.
    • Applied in the formulation of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazo[2,1-b][1,3,4]thiadiazole core is known to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are frequently modified at the 2-, 5-, and 6-positions to tune physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Physical Properties Comparison

Compound ID Substituents (Position) Melting Point (°C) Molecular Formula Key Spectral/Functional Features Source
Target Compound 2-(piperazin-1-yl), 6-phenyl, N-(tert-butyl) Not reported C₁₉H₂₆N₆S IR: NH (3447 cm⁻¹), C=N (1643 cm⁻¹)
4j (Ev1) 2-(4-nitrophenyl), 6-(4-methoxyphenyl), N-tert-butyl 210–211 C₂₁H₂₂N₄OS IR: NO₂ (1340 cm⁻¹), HR-MS: m/z 409.1321
4r (Ev2) 2-(4-chlorophenyl), 6-(4-fluorophenyl), N-tert-butyl 229.0–229.2 C₂₀H₁₉ClFN₄S IR: C-F (1349 cm⁻¹), elemental analysis: C 65.62%
5l (Ev8,16) 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl), N-piperazine-acetamide 116–118 C₃₀H₂₉ClN₆O₂S Cytotoxicity: IC₅₀ = 1.4 μM (MDA-MB-231)
4b (Ev9) 2-(trifluoromethyl), 6-(4-nitrophenyl), N-cyclohexyl Not reported C₁₇H₁₇F₃N₆O₂S Synthesized via one-pot isocyanide method (94% yield)

Key Observations :

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., NO₂ in 4j) increase melting points (210–211°C) compared to electron-donating groups (e.g., 4-methoxyphenyl in 4h: 197–198°C) . The target compound’s melting point is unreported but likely influenced by its piperazine moiety, which may enhance solubility.

Spectral Signatures :

  • The tert-butyl group in the target compound and analogs (e.g., 4j, 4r) contributes to distinct NH and C=N IR stretches (~3447 cm⁻¹ and ~1643 cm⁻¹) . Piperazine-containing derivatives (e.g., 5l) show additional N-H bending modes near 1567 cm⁻¹ .

Synthetic Methods :

  • The target compound may be synthesized via condensation reactions similar to those used for 4j and 4r . Trifluoromethylated analogs (e.g., 4b) employ solvent-free, one-pot isocyanide approaches, highlighting versatility in derivatization .

Biological Activity

N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including anticancer, antibacterial, antifungal, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N6SC_{18}H_{24}N_{6}S with a molecular weight of 356.49 g/mol. The compound features a unique imidazo[2,1-b][1,3,4]thiadiazole core that contributes to its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit potent anticancer properties. For instance:

  • In a study involving the NCI-60 cell panel, compounds similar to this compound showed GI50 values ranging from 1.4 to 4.2 µM against various cancer cell lines including leukemia and cervical carcinoma cells .
Cell Line GI50 (µM)
Murine leukemia (L1210)1.4 - 4.2
Human cervix carcinoma (HeLa)Varies

Additionally, a derivative with a similar structure was reported to inhibit CDK1 with an IC50 of 1.2 nM .

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. A related study found that several derivatives exhibited significant activity with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL for some compounds . The presence of p-substituted phenyl groups was noted to enhance this activity.

Antibacterial and Antifungal Activities

The antibacterial potential of the compound has been explored with promising results against various bacterial strains. For example:

  • Compounds derived from the imidazo[2,1-b][1,3,4]thiadiazole framework showed significant activity against both Gram-positive and Gram-negative bacteria .

In antifungal assays, certain derivatives demonstrated effectiveness against common fungal pathogens.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds in this class exhibited notable free radical scavenging activities which are crucial for protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds within this class:

  • Anticancer Efficacy : A study on a series of imidazo derivatives showed that modifications in the phenyl substituents significantly influenced their anticancer potency.
  • Antitubercular Screening : Out of twenty-nine tested compounds in one study, seven demonstrated potent antitubercular activity while maintaining low cytotoxicity against normal cell lines .
  • Broad Spectrum Activity : The versatility of these compounds in targeting multiple biological pathways makes them candidates for further development in therapeutic applications.

Q & A

Q. What are the key synthetic challenges in preparing N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine, and how can they be addressed methodologically?

The synthesis of this compound involves multi-step heterocyclic assembly, including imidazo[2,1-b][1,3,4]thiadiazole core formation and piperazine substitution. Key challenges include:

  • Regioselectivity : Ensuring proper ring closure during imidazo-thiadiazole formation. Use of microwave-assisted synthesis (e.g., 120°C, 30 min) can improve yields .
  • Piperazine functionalization : Protecting group strategies (e.g., Boc for tert-butyl) to prevent side reactions. Post-synthetic deprotection with trifluoroacetic acid (TFA) may enhance purity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization from methanol/water mixtures are recommended .

Q. Which spectroscopic techniques are critical for structural validation, and how should data contradictions be resolved?

  • 1H/13C NMR : Confirm piperazine proton integration (δ 2.5–3.5 ppm for N-CH2 groups) and tert-butyl singlet (δ 1.2–1.4 ppm). Discrepancies in aromatic proton splitting may arise from tautomerism; variable-temperature NMR can resolve this .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 424.1892). Discrepancies ≥2 ppm require reanalysis via ESI-TOF or MALDI-TOF .
  • IR : Detect NH stretches (3200–3400 cm⁻¹) and thiadiazole C=N (1650 cm⁻¹). Contradictions with computational IR (DFT) suggest conformational flexibility; compare with X-ray data .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC50 determination). Use 72-hour exposure and 0.1–100 μM concentration ranges .
  • Antimicrobial : Broth microdilution (CLSI guidelines) for Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. Validate with IC50 curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Piperazine modifications : Replace tert-butyl with cyclopropyl or aryl groups to assess steric/electronic effects. Compare log P values (HPLC) and cytotoxicity .
  • Imidazo-thiadiazole core : Introduce electron-withdrawing groups (e.g., -NO2) at position 6-phenyl to enhance π-π stacking with target proteins. Docking studies (AutoDock Vina) can prioritize candidates .
  • Hybrid analogs : Fuse with triazole or benzothiazole moieties. Monitor metabolic stability via microsomal assays (e.g., rat liver microsomes, t1/2 >60 min) .

Q. How should conflicting data on mechanism of action (MoA) be addressed?

  • Contradictory enzyme inhibition profiles : Perform kinome-wide screening (KinomeScan) to identify off-target effects. Cross-validate with CRISPR knockouts .
  • Apoptosis vs. necrosis : Use Annexin V/PI flow cytometry and caspase-3/7 activation assays. If caspase-independent death is observed, probe ROS levels (DCFH-DA assay) .
  • Resistance mechanisms : Generate resistant cell lines via gradual dose escalation (6 months). Perform RNA-seq to identify upregulated efflux pumps (e.g., ABCB1) .

Q. What computational strategies are effective for predicting binding modes and toxicity?

  • Docking/MD simulations : Use Schrödinger Suite for imidazo-thiadiazole-piperazine interactions with kinase domains (e.g., EGFR). Prioritize poses with MM-GBSA ΔG ≤ -8 kcal/mol .
  • ADMET prediction : SwissADME for BBB permeability (TPSA >60 Ų indicates low CNS penetration) and ProTox-II for hepatotoxicity alerts (e.g., CYP3A4 inhibition) .
  • QSAR models : Train on analogs with IC50 data (n ≥50). Include descriptors like molar refractivity and H-bond acceptors. Validate with leave-one-out cross-validation (R² >0.7) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Imidazo-Thiadiazole Core Formation

ParameterOptimal ConditionReference
SolventDMF/EtOH (1:1)
Temperature120°C (microwave)
Catalystp-TsOH (5 mol%)
Reaction Time2–4 hours

Q. Table 2. Biological Activity Benchmarks

Assay TypeTargetIC50 RangeReference
MTT (Anticancer)MCF-72.5–10 μM
Broth MicrodilutionS. aureus8–32 μg/mL
Kinase InhibitionEGFR-TK0.5–5 μM

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
Reactant of Route 2
N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

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